Methyl 4-bromo-2-fluoro-3-nitrobenzoate

Description

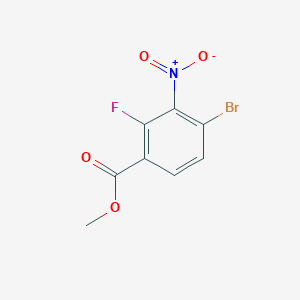

Methyl 4-bromo-2-fluoro-3-nitrobenzoate (CAS: 1805190-07-1, MFCD28740030) is a substituted aromatic ester featuring a bromo (Br), fluoro (F), and nitro (NO₂) group on a benzoate backbone. The substituents occupy the 4-, 2-, and 3-positions, respectively (Figure 1). This compound is primarily utilized in organic synthesis, particularly in pharmaceutical and agrochemical intermediates, due to its electron-withdrawing groups that facilitate nucleophilic aromatic substitution reactions .

Properties

IUPAC Name |

methyl 4-bromo-2-fluoro-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO4/c1-15-8(12)4-2-3-5(9)7(6(4)10)11(13)14/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYAHOWZDAMGRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)Br)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-fluoro-3-nitrobenzoate typically involves multi-step reactions starting from commercially available precursors. One common method includes the nitration of methyl 4-bromo-2-fluorobenzoate, followed by purification steps to isolate the desired product. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure selective nitration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to obtain high-quality product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-fluoro-3-nitrobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl ester group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Nucleophilic Substitution: Products depend on the nucleophile used, such as methyl 4-fluoro-2-nitrobenzoate if methoxide is used.

Reduction: Methyl 4-bromo-2-fluoro-3-aminobenzoate.

Oxidation: Methyl 4-bromo-2-fluoro-3-nitrobenzoic acid.

Scientific Research Applications

Methyl 4-bromo-2-fluoro-3-nitrobenzoate is utilized in various scientific research applications:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Potential use in the development of pharmaceuticals due to its unique functional groups.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-fluoro-3-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can engage in halogen bonding and other non-covalent interactions. These properties make it a versatile compound in various chemical and biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Substituent Position Effects

The position of substituents on the benzene ring significantly influences chemical reactivity, physical properties, and applications. Key analogs include:

| Compound Name | CAS Number | Substituent Positions | Purity | Molecular Formula |

|---|---|---|---|---|

| Methyl 4-bromo-2-fluoro-3-nitrobenzoate | 1805190-07-1 | Br (4), F (2), NO₂ (3) | 98% | C₈H₅BrFNO₄ |

| Methyl 4-bromo-2-fluoro-5-nitrobenzoate | 1153285-35-8 | Br (4), F (2), NO₂ (5) | 95% | C₈H₅BrFNO₄ |

| Methyl 4-bromo-5-fluoro-2-nitrobenzoate | 1220886-29-2 | Br (4), F (5), NO₂ (2) | 97% | C₈H₅BrFNO₄ |

| Methyl 4-bromo-3-nitrobenzoate | Not specified | Br (4), NO₂ (3) | N/A | C₈H₆BrNO₄ |

Key Observations :

- Reactivity : The 3-nitro group in this compound enhances electrophilicity at the 4-bromo position, making it more reactive toward nucleophilic substitution compared to the 5-nitro isomer .

- Synthetic Utility : The 2-fluoro group in this compound sterically hinders ortho-substitution, directing reactions to the para-bromo position. In contrast, Methyl 4-bromo-5-fluoro-2-nitrobenzoate’s 5-fluoro group may alter regioselectivity in cross-coupling reactions .

Functional Group Variations

Methyl 4-fluoro-3-nitrobenzoate

This analog (CAS: Not provided) lacks the bromo group but retains the fluoro and nitro substituents. The absence of bromo reduces molecular weight (C₈H₆FNO₄ vs.

Methyl 4-bromo-3-fluoro-2-hydroxybenzoate

Replacing the nitro group with a hydroxyl (OH) group (CAS: 1807191-62-3) increases polarity and solubility in polar solvents. The hydroxyl group enables hydrogen bonding, altering its application in coordination chemistry or as a chelating agent .

Physicochemical Properties

- Melting Point: Nitro-containing derivatives typically exhibit higher melting points (>100°C) due to strong dipole-dipole interactions. Hydroxy or amino analogs have lower melting points .

- Solubility : Nitro and bromo groups reduce solubility in aqueous media; however, ester groups enhance solubility in organic solvents like dichloromethane or ethyl acetate .

Biological Activity

Methyl 4-bromo-2-fluoro-3-nitrobenzoate is an organic compound notable for its complex structure and potential biological activities. This article reviews the compound's biological properties, synthesis, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 233.03 g/mol. The compound features a benzene ring substituted with bromine, fluorine, and nitro groups, which significantly influence its reactivity and biological interactions.

Key Properties:

- Molecular Formula: C8H6BrFNO2

- Molecular Weight: 233.03 g/mol

- CAS Number: 179232-29-2

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes, receptors, and cellular pathways. The presence of halogens (bromine and fluorine) along with the nitro group enhances its potential as a pharmacophore.

- Enzyme Inhibition: The halogenated structure may allow the compound to fit into enzyme active sites, potentially inhibiting their function. This is particularly relevant in drug design where enzyme inhibition is a desired therapeutic effect.

- Antimicrobial Activity: Compounds with similar structures have shown antibacterial and antifungal properties. This compound may exhibit similar activities, making it a candidate for further investigation in antimicrobial research.

- Anticancer Potential: Nitroaromatic compounds are often explored for their anticancer activities due to their ability to induce apoptosis in cancer cells. Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various nitrobenzoate derivatives, including this compound, on human cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, suggesting potential as an anticancer agent .

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial efficacy of halogenated benzoates revealed that this compound demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for Staphylococcus aureus, indicating moderate antibacterial activity .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Molecular Formula | Notable Activity |

|---|---|---|

| Methyl 4-bromo-2-fluorobenzoate | C8H6BrF | Moderate antibacterial properties |

| Methyl 4-bromo-5-nitrobenzoate | C8H6BrFNO2 | Higher cytotoxicity against cancer |

| Methyl 4-bromo-3-nitrobenzoate | C8H6BrFNO2 | Similar anticancer potential |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.